Cas no 36701-90-3 (3-Pyridinecarboxylic acid, 2-[3-(trifluoromethyl)phenoxy]-, methyl ester)

3-Pyridinecarboxylic acid, 2-[3-(trifluoromethyl)phenoxy]-, methyl ester is a specialized organic compound featuring a pyridine core substituted with a phenoxy group bearing a trifluoromethyl moiety and an ester functionality. This structure imparts unique physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ester group offers synthetic versatility for further derivatization. Its well-defined molecular architecture is advantageous for studying structure-activity relationships in drug discovery. The compound’s purity and stability under standard conditions ensure reliable performance in experimental applications. Suitable for use as an intermediate in heterocyclic synthesis, it demonstrates consistent reactivity in nucleophilic and electrophilic transformations.
3-Pyridinecarboxylic acid, 2-[3-(trifluoromethyl)phenoxy]-, methyl ester structure
36701-90-3 structure
Product name:3-Pyridinecarboxylic acid, 2-[3-(trifluoromethyl)phenoxy]-, methyl ester
CAS No:36701-90-3
MF:C14H10F3NO3
MW:297.22931432724
CID:3951563
PubChem ID:677485

3-Pyridinecarboxylic acid, 2-[3-(trifluoromethyl)phenoxy]-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 3-Pyridinecarboxylic acid, 2-[3-(trifluoromethyl)phenoxy]-, methyl ester
    • methyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate
    • SR-01000309951-1
    • Methyl 2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxylate
    • MS-2169
    • Methyl 2-(3-(trifluoromethyl)phenoxy)nicotinate
    • methyl 2-[3-(trifluoromethyl)phenoxy]nicotinate
    • SR-01000309951
    • ZZLJRYFTUVISBQ-UHFFFAOYSA-N
    • methyl2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate
    • SCHEMBL9122123
    • AKOS005107883
    • G61747
    • Methyl 2-[3-(trifluoromethyl)phenoxy]-3-pyridinecarboxylate
    • DTXSID101189680
    • Cl-1073
    • MFCD02169646
    • 36701-90-3
    • Inchi: InChI=1S/C14H10F3NO3/c1-20-13(19)11-6-3-7-18-12(11)21-10-5-2-4-9(8-10)14(15,16)17/h2-8H,1H3
    • InChI Key: ZZLJRYFTUVISBQ-UHFFFAOYSA-N

Computed Properties

  • Exact Mass: 297.06127767Da
  • Monoisotopic Mass: 297.06127767Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 48.4Ų
  • XLogP3: 3.5

3-Pyridinecarboxylic acid, 2-[3-(trifluoromethyl)phenoxy]-, methyl ester Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
A2B Chem LLC
AI86083-10mg
methyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate
36701-90-3 >90%
10mg
$240.00 2024-04-20
A2B Chem LLC
AI86083-500mg
methyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate
36701-90-3 >90%
500mg
$720.00 2024-04-20
A2B Chem LLC
AI86083-5mg
methyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate
36701-90-3 >90%
5mg
$214.00 2024-04-20
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD00940610-1g
Methyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate
36701-90-3 90%
1g
¥4193.0 2024-04-18
A2B Chem LLC
AI86083-1mg
methyl 2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxylate
36701-90-3 >90%
1mg
$201.00 2024-04-20

Additional information on 3-Pyridinecarboxylic acid, 2-[3-(trifluoromethyl)phenoxy]-, methyl ester

Comprehensive Overview of 3-Pyridinecarboxylic acid, 2-[3-(trifluoromethyl)phenoxy]-, methyl ester (CAS No. 36701-90-3)

3-Pyridinecarboxylic acid, 2-[3-(trifluoromethyl)phenoxy]-, methyl ester (CAS No. 36701-90-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This ester derivative, featuring a pyridine core and a trifluoromethylphenoxy substituent, exhibits unique physicochemical properties that make it valuable for various applications. Researchers are particularly interested in its potential as a building block for drug discovery and crop protection agents, aligning with current trends in sustainable chemistry and precision agriculture.

The molecular structure of 3-Pyridinecarboxylic acid, 2-[3-(trifluoromethyl)phenoxy]-, methyl ester combines aromaticity with electron-withdrawing groups, enhancing its reactivity in cross-coupling reactions—a hot topic in modern synthetic chemistry. Its CAS No. 36701-90-3 serves as a critical identifier for regulatory documentation and patent filings, frequently searched in databases like SciFinder and Reaxys. The compound’s methyl ester moiety also makes it a candidate for prodrug development, addressing bioavailability challenges—a common pain point in pharmaceutical formulations discussed in recent PubMed publications.

In the context of green chemistry, this compound’s synthetic pathways are being optimized to reduce hazardous byproducts, responding to industry demands for eco-friendly synthesis. Analytical techniques such as HPLC and LC-MS are routinely employed to characterize its purity, as highlighted in methodology-focused queries on research forums. Furthermore, its trifluoromethyl group aligns with the growing demand for fluorinated compounds in medicinal chemistry, a trend reflected in rising Google Scholar citations since 2020.

From a commercial perspective, suppliers often list CAS 36701-90-3 under descriptors like “high-purity pyridine derivatives” or “custom fluorinated intermediates”—keywords that dominate B2B platform search algorithms. The compound’s stability under ambient conditions makes it suitable for global logistics, though proper storage guidelines (e.g., desiccated environments) remain a frequent FAQ among first-time users. Patent analysis reveals its inclusion in novel heterocyclic scaffolds for kinase inhibitors, connecting it to trending oncology research.

Ongoing studies explore the structure-activity relationship (SAR) of this ester in modulating biological targets, a subject extensively covered in recent ACS symposiums. As regulatory agencies emphasize REACH compliance, detailed safety data sheets (SDS) for 36701-90-3 are increasingly requested, underscoring the need for transparent technical documentation. This compound exemplifies how niche chemicals bridge academic innovation and industrial applications, making it a recurring subject in grant proposals and material science webinars.

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